1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE
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Overview
Description
1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE is a chemical compound that features both fluorobenzene and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-fluorophenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Compounds with different substituents replacing the fluorine atoms.
Scientific Research Applications
1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE
- 1-(4-CHLOROBENZENESULFONYL)-4-(4-CHLOROPHENYL)PIPERAZINE
- 1-(4-BROMOBENZENESULFONYL)-4-(4-BROMOPHENYL)PIPERAZINE
Uniqueness
1-(4-FLUOROBENZENESULFONYL)-4-(4-FLUOROPHENYL)PIPERAZINE is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)23(21,22)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBZXPSJOFLTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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